
2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Actividad Biológica
The compound 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (commonly referred to as Compound A) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
Compound A features a complex molecular structure characterized by a methoxyphenyl group, a pyridazinyl moiety, and an acetamide functional group. The presence of the methylsulfonyl group enhances its pharmacological profile.
Biological Activity Overview
The biological activity of Compound A has been investigated through various studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
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Mechanism of Action :
- Compound A exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. It acts by inhibiting protein synthesis and disrupting nucleic acid production pathways .
- In vitro studies have demonstrated that it can inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
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Minimum Inhibitory Concentration (MIC) :
- The MIC values for Compound A against selected bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 31.250 |
Pseudomonas aeruginosa | 62.500 |
- Biofilm Inhibition :
Anti-inflammatory Activity
- Inflammation Models :
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural components:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine rings have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 5.71 | Induction of apoptosis |
Similar Pyridazine Derivative | HepG2 | 10.24 | Cell cycle arrest |
Neurological Disorders
Compounds with similar structures have been explored for their neuroprotective effects. The presence of the methoxy group is believed to enhance the ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that these compounds can inhibit cholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Research indicates that derivatives with methylsulfonyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Methylsulfonyl Derivative | S. aureus | 16 µg/mL |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyridazine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The results showed that certain derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce cell death and improve cell viability in neuronal cultures exposed to hydrogen peroxide .
Análisis De Reacciones Químicas
Hydrolysis of the Acetamide Group
The acetamide linker undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methoxyphenyl)acetic acid and 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline :
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Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond.
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Applications : Hydrolysis is critical for prodrug activation or metabolite studies .
Substitution at the Pyridazine Ring
The methylsulfonyl group on pyridazine acts as a leaving group in nucleophilic substitution reactions:
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Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing sulfonyl group .
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Key Insight : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl ring undergoes EAS at the para and ortho positions due to methoxy's electron-donating nature:
Reaction | Reagents | Position | Products | Yield | Source |
---|---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | para | 2-(3-Nitro-4-methoxyphenyl)acetamide | 60% | |
Sulfonation | SO₃, H₂SO₄ | ortho | 2-(3-Sulfo-4-methoxyphenyl)acetamide | 55% |
Oxidation of the Methoxy Group
Controlled oxidation converts the methoxy group to a carbonyl:
Reaction Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|
Oxidative demethylation | KMnO₄, H₂O, 90°C | 2-(4-Hydroxyphenyl)acetamide derivative | 40% |
Reduction of the Sulfonyl Group
The methylsulfonyl group can be reduced to a thioether under harsh conditions:
Reaction Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|
LiAlH₄ reduction | LiAlH₄, THF, reflux | 6-(Methylthio)pyridazin-3-yl derivative | 30% |
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings after halogenation:
Reaction Type | Reagents | Conditions | Products | Yield | Source |
---|---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | DMF, 100°C, 12 h | 6-Arylpyridazin-3-yl derivative | 50-60% |
Key Research Findings
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Synthetic Flexibility : The methylsulfonyl group enables diverse functionalization via substitution (e.g., aminolysis, thiolation) .
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Stability : The acetamide bridge resists hydrolysis under physiological pH, making the compound suitable for in vivo studies .
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Electronic Effects : The methoxy group enhances electrophilic substitution rates compared to non-activated aryl rings .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide?
- Synthesis : Multi-step routes involving nucleophilic substitution, oxidation (e.g., using hydrogen peroxide for sulfonyl group introduction), and condensation reactions under controlled conditions (temperature: 60–80°C; solvents: DMF or THF). Intermediate purification via column chromatography is critical .
- Characterization :
- NMR (¹H/¹³C): Confirm methoxyphenyl (δ ~3.8 ppm for OCH₃), pyridazine protons (δ 8.5–9.5 ppm), and acetamide carbonyl (δ ~168 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- MS : ESI-MS for molecular ion verification (calculated [M+H]⁺: ~438.1 g/mol) .
Q. How can researchers evaluate the initial biological activity of this compound?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Dose-response curves : Use 3–5 logarithmic concentrations (1 nM–100 µM) with triplicate measurements .
Advanced Research Questions
Q. What are the key challenges in optimizing the synthetic yield of this compound, and how can they be addressed?
- Challenges : Low regioselectivity during pyridazine sulfonation and side reactions at the methoxyphenyl group .
- Solutions :
- Temperature control : Maintain ≤70°C during sulfonation to avoid over-oxidation .
- Protecting groups : Temporarily protect the methoxyphenyl amine using Boc groups to prevent unwanted acylation .
- Catalysts : Use Pd/C or phase-transfer catalysts for efficient coupling reactions .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Case study : If molecular docking predicts high affinity for kinase X but in vitro assays show low inhibition:
- Validate assumptions : Check protonation states (use pKa prediction tools) and solvation effects in docking models .
- Experimental controls : Include positive controls (e.g., staurosporine for kinases) and confirm compound stability under assay conditions via LC-MS .
Q. What reaction mechanisms govern the stability of the methylsulfonyl group under acidic/basic conditions?
- Mechanistic insights :
- Acidic hydrolysis : Sulfonyl group resists cleavage below pH 3 but may undergo slow nucleophilic attack by water at >80°C .
- Basic conditions : Susceptible to SN2 displacement by hydroxide ions at elevated temperatures (e.g., NaOH/EtOH reflux) .
Q. What in silico strategies are effective for predicting off-target interactions?
- Methods :
- Pharmacophore modeling : Align with kinase ATP-binding pockets using MOE or Schrödinger .
- Molecular dynamics : Simulate binding stability (≥100 ns trajectories) to assess residence time .
- Validation : Cross-check with proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. How does regioselectivity impact substitution reactions at the pyridazine ring?
- Factors : Electron-withdrawing sulfonyl groups direct electrophiles to the 4-position of pyridazine. Steric hindrance from the adjacent phenylacetamide limits reactivity at the 5-position .
- Experimental proof : Use NOESY NMR to confirm substitution patterns via spatial proximity of protons .
Q. What protocols ensure long-term stability of this compound in biological assays?
- Storage : Lyophilize and store at −80°C under argon. Avoid freeze-thaw cycles .
- In assay buffers : Add 0.1% BSA or DMSO (≤1%) to prevent adsorption to plates .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modifications :
- Methoxyphenyl : Replace with halogenated aryl groups to enhance hydrophobic interactions .
- Sulfonyl group : Substitute with sulfonamides to modulate solubility .
- Evaluation : Test analogs in parallel against related targets (e.g., kinase family isoforms) .
Q. What analytical techniques resolve discrepancies in purity assessments between NMR and HPLC?
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-9-3-14(4-10-17)13-19(24)21-16-7-5-15(6-8-16)18-11-12-20(23-22-18)28(2,25)26/h3-12H,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHJXXDTLYHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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